Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate vs. 2-Amino Analogs: Critical SAR-Based Potency Differentiation
The 2-position substituent on the tetrahydrobenzothiophene-3-carboxylate scaffold is a critical determinant of biological activity. In a comparative study of tricyclic benzo[4,5]thieno[2,3-d]pyrimidine antifolates, the presence of a 2-amino group (as in methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives) increased human thymidylate synthase (hTS) inhibition by more than 10-fold compared to the 2-methyl analog and conferred potent dual hTS-hDHFR inhibitory activity (hDHFR IC₅₀ = 0.09–0.1 µM), whereas the 2-CH₃ analog showed no hDHFR inhibition [1]. While methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate itself lacks the 2-amino group and therefore would not be expected to exhibit this dual inhibition profile, this data establishes that even minor modifications at the 2-position produce profound, quantifiable differences in pharmacological activity, underscoring the non-interchangeability of in-class analogs.
| Evidence Dimension | Human thymidylate synthase (hTS) and dihydrofolate reductase (hDHFR) inhibition |
|---|---|
| Target Compound Data | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: No reported hTS/hDHFR inhibitory data (unsubstituted 2-position) |
| Comparator Or Baseline | 2-CH₃ analog (ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivative): hTS IC₅₀ = 0.26–0.8 µM; no hDHFR inhibition. 2-NH₂ analog: hTS IC₅₀ improved >10-fold; hDHFR IC₅₀ = 0.09–0.1 µM. |
| Quantified Difference | >10-fold improvement in hTS inhibition potency with 2-NH₂ substitution; hDHFR inhibition only with 2-NH₂ substitution. |
| Conditions | Human TS and DHFR enzyme inhibition assays. |
Why This Matters
Demonstrates that 2-position substitution status dictates >10-fold potency shifts and target selectivity, establishing that methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate occupies a distinct and non-substitutable position in SAR-driven medicinal chemistry campaigns.
- [1] Zhang X, Zhou X, Kisliuk RL, Piraino J, Cody V, Gangjee A. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Bioorg Med Chem. 2011;19(11):3585-3594. doi:10.1016/j.bmc.2011.03.067. View Source
